Metol

Catalog No.
S561472
CAS No.
55-55-0
M.F
C₁₄H₂₀N₂O₆S
M. Wt
344.39 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Metol

CAS Number

55-55-0

Product Name

Metol

IUPAC Name

4-(methylamino)phenol;sulfuric acid

Molecular Formula

C₁₄H₂₀N₂O₆S

Molecular Weight

344.39 g/mol

InChI

InChI=1S/2C7H9NO.H2O4S/c2*1-8-6-2-4-7(9)5-3-6;1-5(2,3)4/h2*2-5,8-9H,1H3;(H2,1,2,3,4)

InChI Key

ZVNPWFOVUDMGRP-UHFFFAOYSA-N

SMILES

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O

solubility

Soluble (>=10 mg/ml at 68° F) (NTP, 1992)

Synonyms

4-(Methylamino)-phenol Sulfate (2:1) (salt); p-(Methylamino)-phenol Sulfate (2:1) (salt); 4-(Methylamino)phenol Sulfate (2:1) Salt; Armol’ Elon; Elon (developer); Genol; Graphol; Metatyl; Metol; N-Methyl-4-hydroxyaniline hemisulfate; N-Methyl-p-amino

Canonical SMILES

CNC1=CC=C(C=C1)O.CNC1=CC=C(C=C1)O.OS(=O)(=O)O

The exact mass of the compound Metol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble (>=10 mg/ml at 68° f) (ntp, 1992). Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Aniline Compounds - Aminophenols - Supplementary Records. It belongs to the ontological category of organic sulfate salt in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Hair dyeing. However, this does not mean our product can be used or applied in the same or a similar way.

Metol (4-(Methylamino)phenol sulfate, CAS 55-55-0) is a highly water-soluble, surface-active organic reducing agent widely utilized in chemical synthesis, analytical chemistry, and photographic processing[1]. As the stable hemisulfate salt of N-methyl-p-aminophenol, it functions as a rapid electron donor that readily initiates the reduction of metal salts and inorganic complexes [2]. In industrial and laboratory procurement, Metol is prioritized over generic reductants for its rapid reaction onset, its ability to form stable colorimetric complexes in high-salinity matrices without significant salt error, and its synergistic regeneration capabilities when paired with secondary reducing agents like hydroquinone[3].

Substituting Metol with common alternative reducing agents frequently compromises process kinetics and assay reproducibility. While hydroquinone is a common co-reagent, using it as a standalone substitute fails because it lacks Metol's ability to initiate rapid reduction at low densities, leading to slower overall reaction kinetics[1]. Similarly, replacing Metol with stannous chloride in colorimetric assays introduces severe matrix interferences, including a salt error of up to 20% in high-electrolyte samples, and leads to rapid signal fading[2]. Furthermore, attempting to use the unsulfated free base (p-methylaminophenol) results in rapid oxidative degradation upon exposure to air and moisture, rendering it impractical for standard procurement and long-term storage[3].

Synergistic Reaction Initiation in Binary Redox Systems

When used as a primary reductant, Metol initiates electron transfer efficiently at low exposure densities, whereas hydroquinone primarily amplifies reduction at higher densities[1]. By combining Metol with hydroquinone, the system achieves 'superadditivity,' where the total rate of reduction significantly exceeds the sum of the individual reaction rates [2]. Metol acts as the rapid initial electron donor, while hydroquinone regenerates the oxidized Metol, preventing premature exhaustion of the primary reductant[1].

Evidence DimensionReduction initiation and kinetic synergy
Target Compound DataMetol rapidly initiates reduction at low densities
Comparator Or BaselineHydroquinone (Slower initial activity; acts as an amplifier/regenerator)
Quantified DifferenceThe combined reduction rate is mathematically greater than the sum of the isolated agents
ConditionsAlkaline aqueous reduction baths (e.g., MQ developers)

Procuring Metol as the initiating agent in binary systems ensures rapid reaction onset while minimizing the overall consumption of the primary reductant.

Matrix Interference and Salt Error in Colorimetric Assays

In the spectrophotometric determination of phosphates using the molybdenum blue method, the choice of reducing agent directly dictates assay accuracy in complex matrices. When stannous chloride is utilized, the assay suffers from rapid color fading and a substantial salt error of approximately 20% in high-salinity environments like seawater [1]. Metol, however, produces a highly stable phosphomolybdate complex with a negligible salt error, ensuring consistent absorbance readings regardless of the sample's electrolyte concentration [1].

Evidence DimensionSalt error in high-salinity matrices
Target Compound DataNegligible salt error; highly stable color complex
Comparator Or BaselineStannous chloride (~20% salt error; rapid signal fading)
Quantified Difference~20% improvement in quantitative accuracy in high-electrolyte samples
ConditionsSpectrophotometric phosphate determination in marine or high-salinity waters

Procuring Metol for analytical workflows eliminates the need for complex matrix-matching and frequent recalibration in environmental testing.

Oxidative Stability and Handling via Hemisulfate Formulation

The chemical stability of organic reducing agents is a major factor in procurement and inventory management. The parent free base, p-methylaminophenol, exhibits both phenolic and amine acid/base behavior and is highly prone to rapid oxidation and discoloration when exposed to air, moisture, or light[1]. By formulating the compound as a hemisulfate salt (Metol), the material exists largely protonated at ambient pH, which stabilizes the electron-rich aromatic system against premature autooxidation [1]. This structural modification converts a highly labile intermediate into a stable crystalline powder that can be stored securely in solid sealed form [1].

Evidence DimensionAmbient oxidative stability and handling requirements
Target Compound DataMetol (hemisulfate salt) is stable in solid sealed form
Comparator Or Baselinep-methylaminophenol free base (Highly prone to rapid autooxidation)
Quantified DifferenceProtonation via the sulfate salt mitigates ambient degradation, extending practical shelf life
ConditionsStandard laboratory storage and ambient handling

The hemisulfate salt formulation allows for bulk procurement, simplified storage, and reproducible dosing without specialized inert-gas handling.

Standardized Environmental Water Analysis

Directly following from its ability to eliminate salt errors and stabilize the molybdenum blue complex, Metol is the preferred reducing agent for the spectrophotometric quantification of orthophosphates and silicates in marine, estuarine, and industrial wastewater samples[1]. Its use ensures that high electrolyte concentrations do not skew absorbance data, streamlining high-throughput environmental monitoring.

Superadditive Redox Bath Formulation

Leveraging its stable hemisulfate form and rapid initial electron-transfer kinetics, Metol is widely procured as the primary initiating reductant in binary 'superadditive' chemical baths [2]. In these systems, Metol handles the immediate reduction, while a secondary agent like hydroquinone continuously regenerates the oxidized Metol, ensuring a long-lasting, highly efficient processing solution [3].

Controlled Nanoparticle Nucleation

Because Metol acts as a rapid initial electron donor at low densities, it is highly suitable for the controlled synthesis and nucleation of metallic nanoparticles[3]. It is particularly useful in seed-mediated growth protocols where rapid, uniform nucleation is required before introducing a secondary, more powerful amplifying reductant.

Physical Description

P-methylaminophenol sulfate is an off-white crystalline solid. Sensitive to light. (NTP, 1992)

Melting Point

482 to 500 °F (decomposes) (NTP, 1992)

UNII

D3W0VWG12M

Related CAS

150-75-4 (Parent)

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H317: May cause an allergic skin reaction [Warning Sensitization, Skin];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

55-55-0

Use Classification

Cosmetics -> Hair dyeing

General Manufacturing Information

Phenol, 4-(methylamino)-, sulfate (2:1): ACTIVE

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